Cas no 2171425-74-2 (2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)

2171425-74-2 structure
Nome del prodotto:2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid
- 2-methyl-2-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
- 2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid
- 2171300-10-8
- 2172208-52-3
- 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methylpentanoic acid
- 2171425-74-2
- EN300-1480665
- EN300-1570844
- EN300-1544648
-
- Inchi: 1S/C28H34N2O5/c1-3-16-28(2,26(32)33)30-25(31)18-12-14-19(15-13-18)29-27(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,3,12-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
- Chiave InChI: DUIMDNKVAOVCLO-UHFFFAOYSA-N
- Sorrisi: O=C(C1CCC(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)(C)CCC
Proprietà calcolate
- Massa esatta: 478.24677219g/mol
- Massa monoisotopica: 478.24677219g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 742
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 4.7
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1570844-0.1g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1570844-0.5g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1570844-10.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1570844-100mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1570844-2500mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1570844-5.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1570844-250mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1570844-1000mg |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1570844-0.05g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1570844-1.0g |
2-methyl-2-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}pentanoic acid |
2171425-74-2 | 1.0g |
$3368.0 | 2023-07-10 |
2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
2171425-74-2 (2-methyl-2-{(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid) Prodotti correlati
- 929514-51-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate)
- 1006334-15-1(1'-ethyl-3',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde)
- 81329-71-7(Modecainide)
- 1804649-32-8(Ethyl 3-iodo-4-methyl-6-(trifluoromethoxy)pyridine-2-carboxylate)
- 90437-31-3(Ethyl 2,4-diaminobenzoate)
- 2092724-50-8(3-(1H-pyrazol-3-yl)butanoic acid)
- 2138258-42-9(2-Thiophenecarbonitrile, 4-[(cyclohexylamino)methyl]-)
- 1388028-78-1(5,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine)
- 2138190-05-1({1-[2-Chloro-4-(1-ethoxyethenyl)phenyl]ethyl}(ethyl)amine)
- 2138290-15-8(1-(3-Aminocyclobutyl)-3-chlorobut-3-en-1-one)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
